
2-Ethyl-3,3-dimethylbutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-3,3-dimethylbutan-1-ol is an organic compound with the molecular formula C8H18O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is a branched alkanol and is used in various chemical syntheses and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ethyl-3,3-dimethylbutan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where an alkyl halide reacts with magnesium to form a Grignard reagent. This reagent then reacts with an aldehyde or ketone to produce the desired alcohol .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of the corresponding ketone or aldehyde. This process typically uses a metal catalyst such as palladium or nickel under high pressure and temperature conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-3,3-dimethylbutan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Alkanes
Substitution: Alkyl halides
Wissenschaftliche Forschungsanwendungen
2-Ethyl-3,3-dimethylbutan-1-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Ethyl-3,3-dimethylbutan-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in chemical reactions. The hydroxyl group (-OH) can form hydrogen bonds with other molecules, influencing the compound’s reactivity and solubility . Additionally, it can undergo oxidation and reduction reactions, altering its chemical structure and properties .
Vergleich Mit ähnlichen Verbindungen
2-Ethyl-3,3-dimethylbutan-1-ol can be compared with other similar compounds, such as:
3,3-Dimethyl-1-butanol: This compound has a similar structure but lacks the ethyl group at the second carbon position.
3,3-Dimethylbutan-2-ol: This isomer has the hydroxyl group attached to the second carbon instead of the first carbon.
2-Ethyl-1-butanol: This compound has a similar structure but lacks the two methyl groups at the third carbon position.
The uniqueness of this compound lies in its specific branching and the position of the hydroxyl group, which influence its chemical reactivity and applications.
Eigenschaften
CAS-Nummer |
66576-56-5 |
|---|---|
Molekularformel |
C8H18O |
Molekulargewicht |
130.23 g/mol |
IUPAC-Name |
2-ethyl-3,3-dimethylbutan-1-ol |
InChI |
InChI=1S/C8H18O/c1-5-7(6-9)8(2,3)4/h7,9H,5-6H2,1-4H3 |
InChI-Schlüssel |
WOVMYJCSCISMAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CO)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide](/img/structure/B14459315.png)
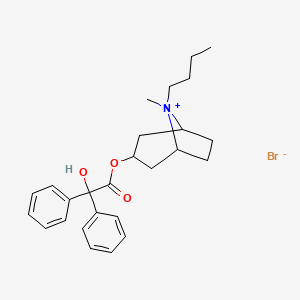
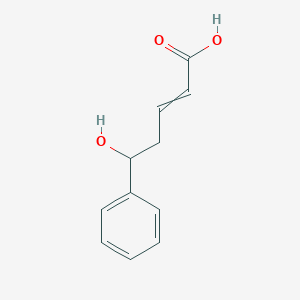
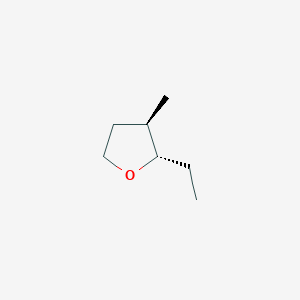
![3-[Hexyl(dimethyl)silyl]propanoic acid](/img/structure/B14459346.png)
![5,5-Dicyclohexyl-3-[3-(diethylamino)propyl]imidazolidine-2,4-dione](/img/structure/B14459357.png)
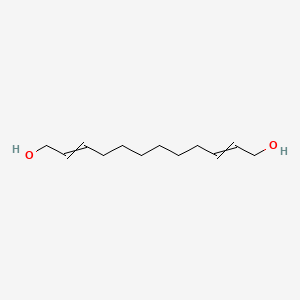
![2-[(2-Ethoxyphenoxy)(phenyl)methyl]-4-methylmorpholine](/img/structure/B14459365.png)

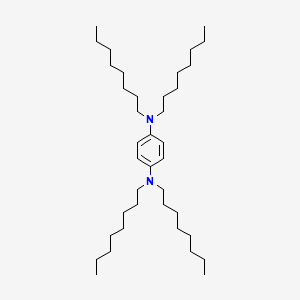
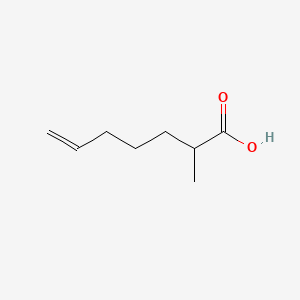

![(5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14459399.png)

